molecular formula C8H8O4S B138898 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid CAS No. 156910-49-5

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

Cat. No. B138898
M. Wt: 200.21 g/mol
InChI Key: ZHVNYGKUJXZNOA-UHFFFAOYSA-N
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Description

The compound 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science. The ethoxycarbonyl group attached to the thiophene ring influences the electronic properties of the molecule and can be involved in various chemical reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a one-step synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates was reported, which involves the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds using sodium ethoxide in refluxing ethanol . Another study described the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their reactivity and physical properties. In the case of 5-bromothiophene-2-carboxylic acid derivatives, density functional theory (DFT) calculations were used to study their structural and electronic properties. The analysis of frontier molecular orbitals and reactivity descriptors revealed that certain compounds in the series were more reactive, while others were more stable .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, the treatment of certain naphtho and benzo derivatives with benzenesulfonyl chloride in an alkaline medium resulted in a second-order Beckmann rearrangement, producing furan and pyrrole carboxylic acids . Additionally, the synthesis of novel supramolecular liquid-crystalline complexes was achieved starting from decyl-substituted thiophene carboxylic acids, demonstrating the versatility of thiophene derivatives in forming complex structures through intermolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of an electron-releasing group on the benzene ring of certain dihydro-cycloheptapyrazolediones resulted in a bathochromic shift in acid solution, indicating changes in absorption properties . The spasmolytic activity of a series of thiophene-based derivatives was also evaluated, with some compounds exhibiting potent effects, highlighting the potential of thiophene derivatives in pharmacological applications .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Recyclization of Thiophene Derivatives : A study demonstrated the recyclization of thiophene carboxylic acids with cyanoacetic acid derivatives, leading to the formation of complex thiophene amino derivatives (Shipilovskikh & Rubtsov, 2020). This highlights the reactivity and potential for synthesizing novel thiophene-based compounds.
  • Intramolecular Cyclization : Research on the chemistry of iminofurans revealed the synthesis and intramolecular cyclization of thiophene derivatives, underscoring the utility of 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid in creating fused heterocyclic systems (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Material Science and Electrochemistry

  • Electrochromic Materials : A study on the synthesis and electrochromic performances of tetrathiafulvalene–thiophene assemblies, incorporating thiophene-3-carboxylic acid derivatives, showcases the potential of thiophene derivatives in optoelectronic applications, highlighting their relevance in the development of materials with tunable optical properties (Li et al., 2020).

Catalysis

  • Sulfonated Graphene Oxide Catalyst : The use of sulfonated graphene oxide as a catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, where derivatives of thiophene carboxylic acid may play a role in the synthesis or stabilization of catalysts, illustrates the intersection of thiophene chemistry with sustainable energy solutions (Antunes et al., 2014).

Biological Applications

  • Antimicrobial and Antioxidant Activities : A study on the synthesis of lignan conjugates via cyclopropanation, involving thiophene-2-carbonyl derivatives, highlighted the compounds' excellent antibacterial, antifungal, and antioxidant activities, suggesting the potential of thiophene carboxylic acid derivatives in pharmaceutical applications (Raghavendra et al., 2016).

properties

IUPAC Name

5-ethoxycarbonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNYGKUJXZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570319
Record name 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxycarbonyl)thiophene-2-carboxylic acid

CAS RN

156910-49-5
Record name 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (3.6 mL, 25.75 mmol) in 10 mL of THF at -78° C. under argon was added a 1.6M solution of n-butyllithium in hexane (16.1 mL, 25.75 mmol). The mixture was stirred for 15 min, and a solution of 2-thiophenecarboxylic acid 34 (1.5 g, 11.705 mmol) (2-thiophenecarboxylic acid 34 is readily available from Aldrich) in 5 mL of THF was added slowly. The mixture was stirred for 15 min, and ethyl chloroformate (2.7 mL, 28.33 mmol) was added. The mixture was stirred for 30 min at -78° C., and warmed to 0° C. for another 30 min. The reaction mixture was poured into saturated aqueous NaHCO3, and washed with 80% ethyl acetate/hexane. The aqueous layer was acidified with acetic acid and extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a yellow solid. Flash chromatography yielded the desired acid 35 (1.76 g, 75%) as a white solid: m.p. >300° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
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5 mL
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3.6 mL
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16.1 mL
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10 mL
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1.5 g
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75%

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